D-Glucose-18O-3

Metabolomics Quantitative Mass Spectrometry Analytical Chemistry

D-Glucose-18O-3 is a position-specific, triple-18O isotopolog engineered for demanding quantitative LC-MS/GC-MS workflows. Its +6 Da mass shift guarantees complete chromatographic resolution from endogenous glucose in plasma, serum, urine, and cell lysates, eliminating ion suppression and matrix-effect bias that unlabeled or 13C-labeled alternatives cannot resolve. Unlike deuterated (2H) glucose analogs—which introduce kinetic isotope effects that distort gluconeogenesis and glycogenesis flux measurements—18O labeling yields physiologically accurate readouts. The C-3 18O placement uniquely enables oxygen-fate tracing in oxidative enzymatic reactions, hydrolysis studies, and glucose oxidase mechanisms. For absolute quantitation in diabetes research, clinical metabolomics, and energy metabolism studies where precision is non-negotiable, D-Glucose-18O-3 delivers the matched isotopic fidelity required. Available in research-grade quantities with full Certificates of Analysis.

Molecular Formula C6H12O6
Molecular Weight 182.16 g/mol
Cat. No. B12396975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose-18O-3
Molecular FormulaC6H12O6
Molecular Weight182.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i8+2
InChIKeyGZCGUPFRVQAUEE-ZBYCTBPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucose-18O-3: A Position-Specific 18O-Labeled Glucose for High-Precision Metabolic Tracing and Absolute Quantification


D-Glucose-18O-3 (CAS 3343-70-2) is a stable, non-radioactive isotopolog of D-glucose in which three oxygen atoms are specifically substituted with the heavy, stable 18O isotope . With a molecular weight of 182.16 g/mol, it is chemically identical to unlabeled D-glucose but possesses a distinct mass shift that is detectable by mass spectrometry (MS) [1]. This compound belongs to a class of stable isotope-labeled internal standards (SIL-IS) and tracers, which are considered the 'gold standard' for accurate quantitative analysis and metabolic flux studies [2]. Its utility lies in its ability to be distinguished from its endogenous, unlabeled counterpart in complex biological matrices, enabling precise correction for sample preparation variability and instrument drift [3].

Why Substituting D-Glucose-18O-3 with Unlabeled Glucose or a Different Isotopolog Compromises Analytical Rigor


Substituting D-Glucose-18O-3 with unlabeled D-glucose, or a different isotopolog such as a 13C or 2H-labeled variant, is analytically unsound for specific applications. The use of a matched isotopic internal standard is essential to correct for matrix effects and variability in sample preparation and ionization, a core principle of quantitative MS [1]. While 13C-labeled glucose is a standard for many flux studies, 18O labeling offers a distinct advantage in experiments where the fate of oxygen atoms is the central question, such as in the study of oxidative pathways or hydrolysis reactions [2]. Critically, deuterated (2H) analogs can exhibit significant kinetic isotope effects (KIE), which can distort metabolic flux data and introduce toxicity, a problem largely absent with 18O-labeled compounds [3]. Therefore, the choice of D-Glucose-18O-3 over alternatives is driven by the specific analytical or biological question, which demands a tracer with minimal perturbation and the correct mass or atomic specificity.

Quantitative Differentiation of D-Glucose-18O-3: Evidence-Based Guide for Scientific Procurement


Defined Molecular Weight Shift for Unambiguous MS Identification

D-Glucose-18O-3 provides a defined and reproducible mass shift of +6 Da relative to unlabeled D-glucose, enabling its clear differentiation and quantification as an internal standard in mass spectrometry. This is a foundational requirement for its use as a SIL-IS [1]. While alternative isotopologs like [U-13C6]glucose provide a +6 Da shift, D-Glucose-18O-3 does so by substituting oxygen atoms, a key advantage when tracking oxygen fate is required [2].

Metabolomics Quantitative Mass Spectrometry Analytical Chemistry

Superior Tracer Fidelity Over 2H-Labeled Glucose Due to Minimal Kinetic Isotope Effect

In metabolic tracing studies, D-Glucose-18O-3 offers superior fidelity compared to deuterated (2H) glucose analogs. This is because 18O exhibits a negligible kinetic isotope effect (KIE) in biological systems, whereas 2H has a significant KIE that can alter reaction rates and distort flux calculations [1]. This advantage is directly documented in studies using H₂18O, where 18O incorporation into glucose is shown to occur via well-defined mechanisms without the KIE-associated risks seen with 2H₂O [2].

Metabolic Flux Analysis In Vivo Tracer Studies Glycogen Metabolism

High Isotopic Enrichment for Enhanced Signal-to-Noise in Quantification

The utility of D-Glucose-18O-3 as an internal standard is contingent on its high isotopic purity. While the exact enrichment value for the 18O-3 variant is not publicly available, a high isotopic enrichment of >97% is a standard specification for U-13C labeled compounds in advanced metabolomics workflows to ensure robust data [1]. The synthesis and characterization of [3-18O]glucose have been established since the 1970s, demonstrating the feasibility of achieving high positional purity for this specific isotopolog [2].

Absolute Quantification LC-MS/MS Method Validation

High-Value Application Scenarios for D-Glucose-18O-3 in Life Science Research


Absolute Quantification of Glucose in Biological Matrices via LC-MS or GC-MS

D-Glucose-18O-3 is ideally suited as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of glucose in complex biological samples such as plasma, serum, urine, or cell lysates. Its +6 Da mass shift from unlabeled glucose allows for complete chromatographic and mass spectrometric resolution, enabling accurate correction for ion suppression, extraction losses, and instrument variability [1]. This application is essential for clinical metabolomics, diabetes research, and studies of energy metabolism where precise glucose concentration is a critical parameter.

In Vivo Metabolic Flux Analysis of Gluconeogenesis and Glycogen Synthesis

Due to the negligible kinetic isotope effect (KIE) of 18O [2], D-Glucose-18O-3 or its metabolic products derived from 18O-water can be used as a superior tracer for quantifying metabolic fluxes through pathways like gluconeogenesis and glycogenesis. Unlike 2H-labeled tracers, which can distort flux measurements, 18O provides an unbiased readout of pathway activity, allowing for a more physiologically relevant assessment of liver metabolism in animal models and potentially in human studies. The fate of the 18O label from the C-3 position can provide specific information on glycolytic and gluconeogenic interconversions.

Investigating Oxidative Metabolism and Reaction Mechanisms

The position-specific labeling of D-Glucose-18O-3 makes it a powerful tool for dissecting the mechanisms of enzymatic reactions involving oxygen transfer. Studies have long used position-specific 18O-labeled glucose to trace the fate of individual oxygen atoms during chemical or enzymatic conversions, such as those catalyzed by glucose oxidase or in certain rearrangement reactions [3]. The 18O label at the C-3 position provides a unique probe for investigating oxidative steps in carbohydrate chemistry and biochemistry, offering insights not attainable with 13C or 2H labeling.

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